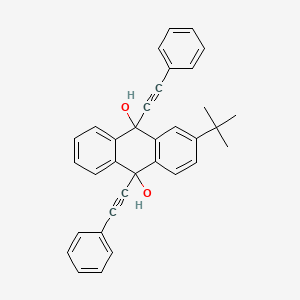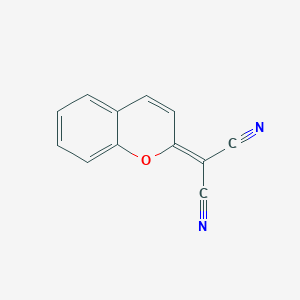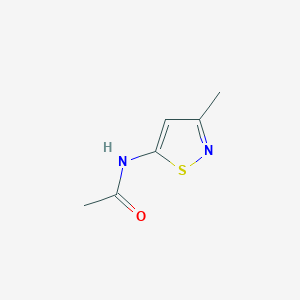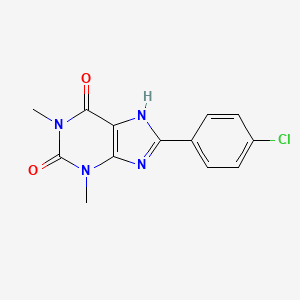
3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one: is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes a morpholine ring, a hydroxy group, and two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one typically involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of 60°C with constant stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group and morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 3-Phenylprop-2-enoic acid
Comparison:
- Uniqueness: The presence of both a hydroxy group and a morpholine ring in 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Propiedades
Número CAS |
18124-91-9 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19(22)20-11-13-23-14-12-20/h1-10,17-18,21H,11-14H2 |
Clave InChI |
JOGUEBOMDPDHHK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)



![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)

![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)
